molecular formula C8H13N3O B13587466 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol

2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B13587466
M. Wt: 167.21 g/mol
InChI Key: YEXYGLBJEZUIOW-UHFFFAOYSA-N
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Description

2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is an organic compound that features a triazole ring, a cyclopropylmethyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, where an alkyne and an azide react to form the triazole ring. The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, and the ethan-1-ol moiety is often added through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups such as halides or ethers.

Scientific Research Applications

2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.

    2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ether: Features an ether linkage instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol makes it unique compared to its analogs. This functional group can participate in a wide range of chemical reactions, making the compound versatile for various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)triazol-4-yl]ethanol

InChI

InChI=1S/C8H13N3O/c12-4-3-8-6-11(10-9-8)5-7-1-2-7/h6-7,12H,1-5H2

InChI Key

YEXYGLBJEZUIOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(N=N2)CCO

Origin of Product

United States

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